Di-tert-Butylphosphine oxide
Overview
Description
Di-tert-butylphosphine oxide is a chemical compound with the empirical formula C8H19OP . It has a molecular weight of 162.21 . It is a solid in form and is used in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Synthesis Analysis
The synthesis of Di-tert-butylphosphine oxide can be achieved by air oxidation of di-tert-butylphosphine . The yield of this reaction is approximately 20% .Molecular Structure Analysis
The molecular structure of Di-tert-butylphosphine oxide is represented by the SMILES stringCC(C)(C)PHC(C)(C)C
. The InChI key for this compound is RYLNFGJYRKJXQE-UHFFFAOYSA-N
. Chemical Reactions Analysis
Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .Physical And Chemical Properties Analysis
Di-tert-butylphosphine oxide is a solid in form . It has a melting point of 74-82 °C . The density of a related compound, Di-t-butylphosphine (50% in Toluene), is 0.79 .Scientific Research Applications
Other Coupling Reactions
It also finds application in various other coupling reactions such as Stille, Sonogashira, Negishi, Heck, and Hiyama couplings, each of which is crucial for forming different types of bonds in organic synthesis.
These applications demonstrate the versatility and importance of Di-tert-Butylphosphine oxide in scientific research, particularly in organic synthesis and pharmaceutical development .
Safety and Hazards
Di-tert-butylphosphine oxide is classified as a flammable solid . It may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .
Future Directions
Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions . This suggests that it could have potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.
Mechanism of Action
Target of Action
Di-tert-Butylphosphine oxide is primarily used as a ligand in various coupling reactions . It plays a crucial role in facilitating these reactions by binding to the metal catalyst and increasing its reactivity .
Mode of Action
The compound interacts with its targets, primarily metal catalysts, through its phosphine oxide functional group . This interaction enhances the catalyst’s ability to facilitate various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .
Biochemical Pathways
It is known that the compound plays a significant role in various coupling reactions, which are crucial in the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Di-tert-Butylphosphine oxide’s action is the facilitation of various types of coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronics .
Action Environment
The efficacy and stability of Di-tert-Butylphosphine oxide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH
properties
IUPAC Name |
ditert-butyl(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIRURWBGEHFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[P+](=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987971 | |
Record name | Di-tert-butyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-Butylphosphine oxide | |
CAS RN |
684-19-5 | |
Record name | Bis(1,1-dimethylethyl)phosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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